
Pyridine-3,4-dicarboxylic acid
Overview
Description
Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is an organic compound with the molecular formula C₇H₅NO₄. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups attached to the third and fourth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-lutidine (3,4-dimethylpyridine) using potassium permanganate or other strong oxidizing agents. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 3,4-lutidine. This process involves the use of metal catalysts, such as vanadium pentoxide, and occurs at elevated temperatures and pressures. The resulting product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridine-3,4-dicarboxylic anhydride under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic anhydride.
Reduction: Pyridine-3,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
Pyridine-3,4-dicarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the formation of coordination compounds and complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes .
Coordination Chemistry
The compound is particularly valuable in coordination chemistry. It forms stable complexes with metal ions, which can be tailored for specific applications such as catalysis or materials science. For instance, this compound has been used to synthesize bismuth(III) coordination polymers that exhibit unique structural and luminescent properties .
Biological Applications
Pharmaceutical Development
this compound derivatives have shown promise in pharmaceutical applications. They are being investigated for their potential therapeutic effects against various diseases, including cancer and bacterial infections. For example, certain bismuth complexes derived from this acid demonstrate significant antibacterial activity against Helicobacter pylori, a bacterium linked to gastric disorders .
Biochemical Pathways
This compound is involved in several biochemical pathways, influencing cellular functions and metabolic processes. Its interactions with enzymes and proteins can modulate biological activities, making it a subject of interest in metabolic studies.
Industrial Applications
Dyes and Pigments
In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to impart specific colors and properties to various materials.
Agrochemicals
The compound is also employed in the formulation of agrochemicals. Its derivatives can act as herbicides or fungicides, contributing to agricultural productivity by controlling pests and diseases.
Case Study 1: Bismuth Coordination Polymers
A study investigated the synthesis of bismuth(III) coordination polymers using this compound as a ligand. The resulting complexes exhibited distinct structural characteristics and antibacterial properties against H. pylori. The study highlighted the relationship between the polymer structure and its biological activity, suggesting that modifications to the ligand could enhance efficacy .
Case Study 2: Synthesis of Functionalized Adsorbents
Research focused on creating novel poly-adsorbents by incorporating pyridine dicarboxylic acid into polymer matrices. This approach aimed to improve adsorption properties for environmental applications such as water purification. The findings demonstrated that the functionalization significantly enhanced the material's performance compared to unmodified adsorbents .
Mechanism of Action
The mechanism of action of pyridine-3,4-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity. Other derivatives may interact with cellular receptors or ion channels, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Pyridine-3,4-dicarboxylic acid can be compared with other pyridine dicarboxylic acids, such as:
- Pyridine-2,3-dicarboxylic acid
- Pyridine-2,5-dicarboxylic acid
- Pyridine-2,6-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets and the formation of unique coordination complexes .
By understanding the properties and applications of this compound, researchers can harness its potential for various scientific and industrial purposes.
Biological Activity
Pyridine-3,4-dicarboxylic acid, also known as 3,4-pyridinedicarboxylic acid or 3,4-pyridine dicarboxylic acid (chemical formula: CHNO), is a compound of significant interest in medicinal chemistry and biochemistry. Its biological activity has been explored in various studies, highlighting its potential therapeutic applications. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
This compound is characterized by two carboxyl groups (-COOH) attached to a pyridine ring. This structure contributes to its solubility and reactivity, making it a versatile compound in chemical synthesis and biological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess antimicrobial properties against various pathogens. For instance, it has been reported to exhibit activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential in preventing diseases related to oxidative damage.
- Anticancer Potential : Research suggests that this compound derivatives can inhibit the growth of cancer cells. For example, certain derivatives have shown cytotoxic effects on ovarian and breast cancer cell lines while exhibiting limited toxicity toward non-cancerous cells .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Inhibition of Enzymatic Activity : Some studies indicate that this compound can inhibit specific enzymes involved in tumor progression and microbial growth.
- Modulation of Cell Signaling Pathways : this compound may affect signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the carboxyl groups or the pyridine ring can enhance or reduce its biological efficacy. For instance:
- Substituents on the Pyridine Ring : Alterations at specific positions can significantly impact the compound's ability to interact with biological targets.
- Carboxyl Group Positioning : The distance and orientation of carboxyl groups relative to the nitrogen atom in the pyridine ring are critical for achieving optimal biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyridine-3,4-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via multiple routes:
- Carboxylation : Reaction of pyridine derivatives (e.g., isonicotinic acid) with CO₂ under controlled pressure and temperature, yielding ~63–73% .
- Oxidative Methods : Oxidation of isoquinoline with alkaline KMnO₄ produces this compound and its anhydride .
- Decarboxylation : Pyridine-2,3-dicarboxylic acid undergoes decarboxylation at high temperatures to form the 3,4-isomer .
- Optimization : Adjusting solvent systems (e.g., hydrothermal conditions), pH, and catalyst use can enhance yields. For example, solvothermal synthesis with Co(II) nitrate and auxiliary ligands (e.g., 2,2′-bipyridine) improves crystallinity and coordination efficiency .
Q. How does the molecular structure of this compound influence its coordination chemistry with transition metals?
- Methodological Answer : The molecule's asymmetric carboxylate groups and π-conjugated pyridine ring enable versatile coordination modes:
- Deprotonation : Forms HL⁻ (monodentate) and L²⁻ (bridging) species, facilitating 1D chains or 2D/3D frameworks .
- Metal Binding : Carboxylate oxygen and pyridyl nitrogen atoms chelate metals like Co(II), Zn(II), and Cd(II), forming stable complexes with helical or hexagonal networks .
- Supramolecular Interactions : π-π stacking between aromatic rings and auxiliary ligands (e.g., phenanthroline) stabilizes 3D architectures .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, analogous pyridine dicarboxylates suggest:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What methodological approaches are employed to characterize the magnetic and photoluminescent properties of coordination polymers derived from this compound?
- Methodological Answer :
- Magnetic Analysis : SQUID magnetometry measures temperature-dependent susceptibility. For example, Co(II) complexes exhibit antiferromagnetic (compound 1) or ferromagnetic (compound 3) interactions, influenced by ligand conformation and metal-ligand distances .
- Photoluminescence : Fluorescence spectroscopy (e.g., λₑₓ = 320 nm) reveals strong emissions in Zn(II)/Cd(II) complexes due to ligand-to-metal charge transfer (LMCT) or π→π* transitions .
- Structural Validation : Single-crystal XRD confirms coordination geometry, while IR spectroscopy identifies carboxylate binding modes (νₐₛ(COO⁻) ~1560 cm⁻¹, νₛ(COO⁻) ~1400 cm⁻¹) .
Q. How can researchers address discrepancies in reported magnetic behaviors of cobalt(II) coordination compounds using this compound ligands?
- Methodological Answer : Contradictions arise from variable coordination environments:
- Ligand Conformation : Flexibility in carboxylate bridging (syn-syn vs. anti-anti) alters exchange pathways .
- Auxiliary Ligands : 1,10-phenanthroline vs. 2,2′-bipyridine modify metal geometry (octahedral vs. tetrahedral), impacting spin coupling .
- Experimental Conditions : Solvent polarity (DMF vs. H₂O) and pH affect crystallization, as seen in Co(II) polymers with divergent magnetic profiles .
- Resolution : Compare crystal structures and DFT calculations to correlate geometry with magnetic data .
Q. What strategies are effective in modulating the dimensionality and porosity of metal-organic frameworks (MOFs) synthesized using this compound?
- Methodological Answer :
- Auxiliary Ligands : Incorporating rigid ligands (e.g., 1,10-phenanthroline) extends 2D sheets into 3D frameworks via π-π interactions .
- Solvothermal Tuning : Varying solvent ratios (e.g., H₂O/DMF) controls nucleation, yielding microporous vs. mesoporous structures .
- pH Adjustment : Deprotonation at higher pH enhances carboxylate bridging, creating larger channels (e.g., 12.9 Å in Zn(II) polymers) .
- Post-Synthetic Modification : Functionalizing MOFs with -NH₂ or -Br groups alters pore functionality while retaining topology .
Properties
IUPAC Name |
pyridine-3,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197653 | |
Record name | Cinchomeronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490-11-9 | |
Record name | Cinchomeronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchomeronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyridinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchomeronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-3,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CINCHOMERONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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